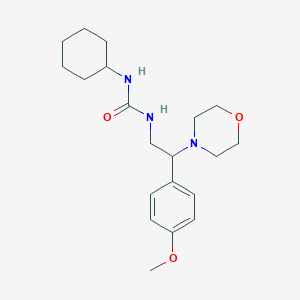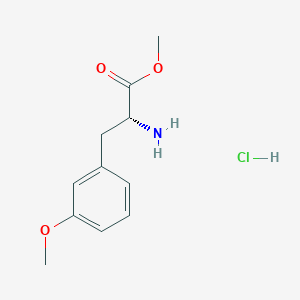
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and a morpholinoethyl group attached to a urea backbone
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea involves multiple steps. One common synthetic route includes the reaction of cyclohexyl isocyanate with 2-(4-methoxyphenyl)-2-morpholinoethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(4-methoxyphenyl)urea: This compound lacks the morpholinoethyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl)urea: The presence of a piperazinyl group instead of a morpholinoethyl group can lead to variations in reactivity and biological activity.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-25-18-9-7-16(8-10-18)19(23-11-13-26-14-12-23)15-21-20(24)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCRYKCTAQUVIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine](/img/structure/B2360727.png)
![1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2360728.png)
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2360730.png)


![1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2360735.png)

![5-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2360738.png)


![5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2360743.png)
![3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2360747.png)

